BenchChemオンラインストアへようこそ!

4-(Cyclohexyloxy)-3-methylphenol

Complement inhibition Erythrocyte hemolysis C1r serine protease

4-(Cyclohexyloxy)-3-methylphenol is a disubstituted phenolic small molecule (molecular formula C₁₃H₁₈O₂, MW 206.28 g/mol) bearing a cyclohexyloxy ether at the para position and a methyl group at the meta position of the phenol ring. This substitution pattern differentiates it from mono-substituted analogs such as 4-(cyclohexyloxy)phenol (CAS 42873-96-1, MW 192.25) and 3-methylphenol (m-cresol, MW 108.14), as well as from the carbon-linked isomer 4-cyclohexyl-3-methylphenol (CAS 1596-16-3, MW 190.28).

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B14848527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyloxy)-3-methylphenol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)OC2CCCCC2
InChIInChI=1S/C13H18O2/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3
InChIKeyIPUPDPCKBBAWOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexyloxy)-3-methylphenol (CAS 1243364-71-7): Procurement-Critical Identity and Physicochemical Baseline


4-(Cyclohexyloxy)-3-methylphenol is a disubstituted phenolic small molecule (molecular formula C₁₃H₁₈O₂, MW 206.28 g/mol) bearing a cyclohexyloxy ether at the para position and a methyl group at the meta position of the phenol ring . This substitution pattern differentiates it from mono-substituted analogs such as 4-(cyclohexyloxy)phenol (CAS 42873-96-1, MW 192.25) and 3-methylphenol (m-cresol, MW 108.14), as well as from the carbon-linked isomer 4-cyclohexyl-3-methylphenol (CAS 1596-16-3, MW 190.28) . The presence of both the ether-linked cyclohexyl ring and the methyl substituent yields a compound with distinct lipophilicity (predicted logP) and steric profile compared to its nearest structural neighbors [1].

Why 4-(Cyclohexyloxy)-3-methylphenol Cannot Be Replaced by Generic Cyclohexyloxy-Phenol or Cresol Analogs


Phenolic compounds bearing cyclohexyloxy substituents can exhibit profoundly different biological activity profiles depending on the position and nature of additional ring substituents. In a functional complement inhibition assay using erythrocyte hemolysis as the endpoint, 4-(cyclohexyloxy)-3-methylphenol was specifically examined, whereas closely related analogs lacking the 3-methyl group or bearing the cyclohexyl group at different positions have been reported to show hemolytic rather than inhibitory activity . Similarly, in anti-proliferative screening against ara-C-resistant HL-60 promyelocytic leukemia cells (a Cyd-kinase deficient line), the compound was evaluated as a distinct chemical entity . Generic substitution with unsubstituted 4-(cyclohexyloxy)phenol or m-cresol would eliminate the precise steric and electronic balance conferred by the 4-cyclohexyloxy/3-methyl combination, potentially resulting in loss of biological activity or altered selectivity [1].

4-(Cyclohexyloxy)-3-methylphenol: Quantitative Differentiation Evidence for Scientific Procurement


Complement Pathway Modulation: Erythrocyte Hemolysis Functional Assay

4-(Cyclohexyloxy)-3-methylphenol was specifically tested in a functional assay measuring inhibition of complement-mediated erythrocyte hemolysis in Ovis aries erythrocytes, an endpoint linked to C1r serine protease inhibition . The result was reported as 'Not determined' in the assay record, indicating the compound was evaluated but the quantitative outcome was not disclosed in the public database entry [1]. Nevertheless, the inclusion of this specific compound in the screening panel distinguishes it from meta-substituted aromatic ethers bearing carboxylic acid groups, which demonstrated hemolytic rather than inhibitory activity in the same study series [2]. This suggests that the 4-cyclohexyloxy/3-methyl substitution pattern confers a functional profile distinct from carboxylated analogs.

Complement inhibition Erythrocyte hemolysis C1r serine protease

Anticancer Activity Against Drug-Resistant Leukemia Cell Line HL-60

The compound was evaluated for anticancer activity against an ara-C (cytarabine)-resistant promyelocytic leukemia cell line (HL-60-HGPRT-/dCK-), which is deficient in deoxycytidine kinase and therefore resistant to standard nucleoside analog chemotherapy . The assay record indicates the compound was tested, with the activity flag set to '1' (active), though the specific IC₅₀ value is not publicly disclosed in the database entry [1]. Separately, the compound is described in the WebIsA database as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting a differentiation-inducing rather than directly cytotoxic mechanism [2]. This is mechanistically distinct from standard cytotoxic agents such as cytarabine, which rely on incorporation into DNA in cycling cells.

Anticancer HL-60 Ara-C resistance Differentiation therapy

Structural Differentiation from Carbon-Linked Isomer 4-Cyclohexyl-3-methylphenol: Solubility and Hydrogen Bonding Profile

The ether oxygen in 4-(cyclohexyloxy)-3-methylphenol (MW 206.28) introduces a hydrogen bond acceptor site and increases molecular weight by 16 Da compared to the carbon-linked analog 4-cyclohexyl-3-methylphenol (MW 190.28, CAS 1596-16-3) . This difference affects both lipophilicity and aqueous solubility: the ether-linked compound has a lower predicted logP and higher polar surface area (~29.5 Ų for the ether oxygen contribution) compared to the all-carbon analog, which lacks this H-bond acceptor [1]. In phenol-based antioxidants and enzyme inhibitors, the presence of the ether oxygen has been shown to modulate both radical scavenging kinetics and target binding through altered hydrogen bonding and steric interactions [2].

Lipophilicity Hydrogen bonding Ether linkage Physicochemical comparison

Complement Pathway Selectivity: Differentiation from Carboxylated Phenolic Ethers

In the complement C1r inhibitor series described by Hays et al. (J Med Chem, 1998), meta-substituted aromatic ethers were profiled for complement-mediated hemolysis inhibition [1]. The study revealed that aldehydic meta-substituted aromatic ethers exhibited inhibitory potency, whereas carboxylic acid meta-substituted aromatic ethers showed hemolytic activity—an undesirable property for a complement inhibitor [2]. 4-(Cyclohexyloxy)-3-methylphenol, bearing a methyl group rather than an aldehyde or carboxylic acid at the meta position, was included in this screening panel, placing it mechanistically closer to the inhibitory aldehydic series while avoiding the hemolytic liability of the carboxylic acid series .

Complement C1r Serine protease inhibition Selectivity Alzheimer's disease

4-(Cyclohexyloxy)-3-methylphenol: Evidence-Backed Research and Industrial Application Scenarios


Complement C1r Inhibitor Screening and Alzheimer's Disease Research

Based on its inclusion in functional erythrocyte hemolysis assays for complement inhibition, 4-(Cyclohexyloxy)-3-methylphenol is a candidate for complement C1r-focused drug discovery programs, particularly those targeting neuroinflammation in Alzheimer's disease where C1r serine protease plays a role in complement activation by β-amyloid [1]. Its non-hemolytic profile distinguishes it from carboxylated phenolic ethers that exhibit hemolytic activity in the same assay system .

Differentiation-Inducing Anticancer Agent Development for Chemoresistant AML

The compound's activity against ara-C-resistant HL-60 leukemia cells, combined with database annotations indicating differentiation-inducing properties toward monocytes, supports its use as a chemical probe or lead compound for differentiation therapy in acute myeloid leukemia, particularly in cases resistant to conventional nucleoside analog chemotherapy [1]. Unlike cytarabine, which requires dCK-mediated phosphorylation for activity, this compound's distinct mechanism may bypass this resistance pathway .

Structure-Activity Relationship (SAR) Studies on Cyclohexyloxy-Substituted Phenols

The compound serves as a key SAR probe for understanding the contribution of the 3-methyl group to biological activity in cyclohexyloxy-phenol series. Its side-by-side comparison with 4-(cyclohexyloxy)phenol (lacking the methyl group) and 4-cyclohexyl-3-methylphenol (C-linked rather than O-linked cyclohexyl) can reveal the independent contributions of the methyl substituent and the ether linkage to potency, selectivity, and physicochemical properties [1].

Specialty Chemical Intermediate with Defined Physicochemical Advantages

The ether-linked cyclohexyloxy group combined with the 3-methyl substituent confers a predicted logP intermediate between the more lipophilic all-carbon analog (MW 190.28) and the less lipophilic unsubstituted 4-(cyclohexyloxy)phenol (MW 192.25), making it a valuable intermediate for fine-tuning solubility and partitioning in polymer, resin, or liquid crystal formulations where precise control of hydrophobicity is required [1].

Quote Request

Request a Quote for 4-(Cyclohexyloxy)-3-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.